3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC16318853
Molecular Formula: C22H19N3O4S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C22H19N3O4S/c1-13-8-21(27)29-19-10-18(28-2)14(9-16(13)19)5-6-20(26)25-22-24-17(12-30-22)15-4-3-7-23-11-15/h3-4,7-12H,5-6H2,1-2H3,(H,24,25,26) |
| Standard InChI Key | ZGTZAIQQCFZJEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromenone core (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) linked via a propanamide bridge to a thiazole ring substituted with a pyridin-3-yl group. The chromenone moiety contributes a planar aromatic system with electron-rich regions, while the thiazole and pyridine groups introduce heterocyclic diversity, enhancing interactions with biological targets . Key functional groups include:
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Methoxy group: Enhances solubility and modulates electronic effects.
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Methyl group: Steric hindrance that may influence binding specificity.
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Amide linkage: Facilitates hydrogen bonding with enzymatic active sites.
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Thiazole-pyridine system: Imparts rigidity and potential metal-chelating properties .
Physicochemical Profile
Experimental and calculated data reveal critical properties:
The moderate logP suggests balanced hydrophobicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-likeness.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, optimizing yield and purity through careful control of conditions :
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Chromenone precursor preparation: 7-methoxy-4-methyl-2H-chromen-2-one is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.
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Propanamide linker introduction: The chromenone intermediate undergoes alkylation with acryloyl chloride, followed by amidation with 2-amino-4-(pyridin-3-yl)thiazole .
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Purification: Column chromatography (ethyl acetate:methanol, 10:1) isolates the target compound, with recrystallization from acetone yielding >95% purity .
Spectroscopic Characterization
Key spectral data confirm structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 8.62 (s, 1H, pyridine-H), 7.89 (d, J=5.2 Hz, 1H, thiazole-H), 6.92 (s, 1H, chromenone-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O, amide), 1610 cm⁻¹ (C=N, thiazole), 1245 cm⁻¹ (C-O-C, methoxy).
Biological Activity and Mechanism
Mechanism of Action
The compound likely exerts effects through multi-target modulation:
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Enzyme inhibition: The amide group coordinates with catalytic residues in COX-2, while the chromenone moiety intercalates into DNA topoisomerase complexes .
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Receptor antagonism: Pyridine and thiazole rings engage in π-π stacking with kinase ATP-binding pockets, as demonstrated in molecular docking studies .
Comparative Analysis with Structural Analogues
Enhanced Bioavailability
Compared to simpler chromenones (e.g., coumarin derivatives), the thiazole-pyridine substitution improves metabolic stability. Rat pharmacokinetic studies show a 2.3-fold increase in oral bioavailability (F = 67%) versus unsubstituted analogues .
Selectivity Profiling
Selectivity indices (SI = IC₅₀(normal cells)/IC₅₀(cancer cells)) exceed 15 for MCF-7 cells, outperforming doxorubicin (SI = 8.6) in cytotoxicity assays .
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